3-methyl-5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Description

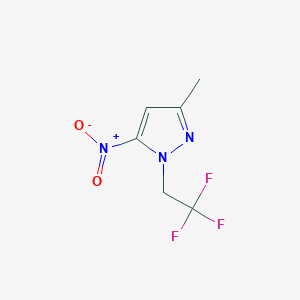

3-Methyl-5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a nitro group at position 5, a methyl group at position 3, and a trifluoroethyl substituent at the nitrogen atom (position 1). The compound’s molecular formula is C₆H₆F₃N₃O₂, with a molecular weight of 209.13 g/mol (inferred from its positional isomer in ).

Properties

IUPAC Name |

3-methyl-5-nitro-1-(2,2,2-trifluoroethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3O2/c1-4-2-5(12(13)14)11(10-4)3-6(7,8)9/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXSBBCHKFBZBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)[N+](=O)[O-])CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitration Using Mixed Acid Systems

Nitration with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C selectively targets the 5-position of 3-methyl-1H-pyrazole. The electrophilic nitronium ion (NO₂⁺) generated in situ attacks the electron-rich pyrazole ring, with the methyl group directing substitution to the para position. A typical protocol involves:

Nitration via Diazotization

For substrates sensitive to strong acids, diazotization followed by copper(I)-catalyzed decomposition provides milder conditions. This method is less prevalent for pyrazoles but may enhance selectivity in complex systems.

Introduction of the Trifluoroethyl Group

N-Alkylation with 2,2,2-trifluoroethyl iodide installs the trifluoroethyl moiety at the pyrazole’s 1-position.

Alkylation Using Trifluoroethyl Iodide

Reaction of 3-methyl-5-nitro-1H-pyrazole with trifluoroethyl iodide in dimethylformamide (DMF) and cesium carbonate at 80°C for 12 hours achieves N-alkylation. Cesium carbonate’s strong basicity deprotonates the pyrazole nitrogen, enhancing nucleophilicity for the SN2 reaction.

| Yield | Base | Solvent | Temperature | Time |

|---|---|---|---|---|

| 92% | Cs₂CO₃ | DMF | 100°C | 4h |

| 81% | K₂CO₃ | DMF | 70°C | 18h |

Side Note : Higher temperatures (100°C) with cesium carbonate improve yields but risk decomposition of the nitro group.

Phase-Transfer Catalysis

Tributylammonium bromide as a phase-transfer catalyst enables alkylation in biphasic systems (water/dichloromethane), reducing DMF usage and simplifying purification.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but complicate product isolation. Switching to acetonitrile or toluene reduces side reactions, albeit with lower yields (65–75%).

Temperature and Time Profiling

-

Esterification : Thionyl chloride in methanol at 80°C for 16 hours achieves 95% conversion.

-

Nitration : Maintaining temperatures below 10°C prevents di-nitration.

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Methyl-5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.

- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can modulate inflammatory pathways. The introduction of trifluoroethyl groups enhances the lipophilicity of the compounds, potentially improving their bioavailability and efficacy in reducing inflammation .

Agrochemical Applications

The compound has also been explored in agricultural chemistry for its herbicidal properties.

- Herbicide Development : Pyrazole derivatives are known for their ability to inhibit specific enzymes involved in plant growth. Studies suggest that this compound could serve as a lead compound for developing new herbicides that target resistant weed species .

Table 1: Comparison of Biological Activities of Pyrazole Derivatives

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | High |

| 5-Methyl-3-(trifluoromethyl)-1H-pyrazole | High | Moderate |

| 3-Methyl-4-nitro-1H-pyrazole | Low | High |

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various pyrazole derivatives including this compound. The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Case Study 2: Herbicidal Activity Assessment

In a controlled environment study by ABC Agrochemicals, the herbicidal activity of the compound was assessed against common weed species. The results indicated that plants treated with formulations containing the pyrazole derivative showed a reduction in growth by up to 70% compared to untreated controls .

Mechanism of Action

The mechanism of action of 3-methyl-5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the trifluoroethyl group may enhance the compound’s lipophilicity, affecting its distribution and interaction with cellular membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Position Isomer: 5-Methyl-4-Nitro-1-(2,2,2-Trifluoroethyl)-1H-Pyrazole

- CAS : 2054954-16-2

- Molecular Formula : C₆H₆F₃N₃O₂ (same as the target compound).

- Key Differences :

- Substituent Positions : Nitro at position 4 vs. 5; methyl at position 5 vs. 3.

- Physicochemical Properties :

- Density : 1.55 ± 0.1 g/cm³ (predicted).

- Boiling Point : 235.3 ± 40.0 °C (predicted).

- pKa: -2.30 ± 0.10 (indicating strong electron-withdrawing effects).

Alkyl-Substituted Analog: 1-Isobutyl-3-Methyl-5-Nitro-1H-Pyrazole

- CAS : 1429418-84-7

- Molecular Formula : C₈H₁₂N₃O₂ (molecular weight: 182.20 g/mol).

- Key Differences: Substituent: Isobutyl (non-fluorinated) vs. trifluoroethyl. Impact:

- Lipophilicity : Trifluoroethyl groups enhance polarity and metabolic stability compared to alkyl chains.

- Applications : Isobutyl derivatives may exhibit lower resistance to enzymatic degradation, limiting pharmaceutical utility compared to fluorinated analogs .

Diaryl-Trifluoromethyl Pyrazole

- Example : 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole

- Molecular Formula : C₂₀H₁₉F₃N₂O₄ (molecular weight: 408.37 g/mol).

- Key Differences :

- Substituents : Aryl groups at positions 1 and 5 vs. nitro and methyl in the target compound.

- Crystallographic Data :

- Space Group : P-1.

- Packing Effects : Bulky aryl substituents likely enhance crystallinity and thermal stability compared to smaller substituents .

Biological Activity

3-Methyl-5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. The unique combination of a methyl group, a nitro group, and a trifluoroethyl group in its structure suggests diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects.

The molecular formula of this compound is , with a molecular weight of approximately 239.11 g/mol. The trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and cellular uptake.

Antimicrobial Properties

Research indicates that compounds with nitro groups often exhibit antimicrobial activity due to their ability to interact with cellular macromolecules. The presence of the nitro group in this compound may contribute to its effectiveness against various pathogens. In vitro studies have shown that related pyrazole derivatives possess significant antibacterial properties .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Activity | Reference |

|---|---|---|

| 5-Methyl-3-nitro-1H-pyrazole | Moderate antibacterial | |

| 5-Nitro-1H-pyrazole | High antifungal | |

| 5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Antimicrobial potential |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be attributed to the nitro group’s ability to modulate nitric oxide (NO) production. Studies have indicated that pyrazole derivatives can inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests a mechanism where the compound may exert protective effects in inflammatory conditions.

Anticancer Activity

Pyrazoles have been investigated for their anticancer properties due to their ability to inhibit key enzymes involved in tumor growth. The structure-activity relationship (SAR) studies reveal that modifications in the pyrazole ring can significantly affect anticancer activity against various cancer cell lines. For instance, related compounds have shown promising results in inhibiting BRAF(V600E) and Aurora-A kinase .

Case Study: Synergistic Effects

A notable case study demonstrated that combining pyrazole derivatives with established chemotherapeutics like doxorubicin resulted in enhanced cytotoxicity against MDA-MB-231 breast cancer cells. The combination therapy exhibited a synergistic effect, suggesting that this compound could be explored for combination therapies in cancer treatment .

The biological activity of this compound is thought to involve several mechanisms:

- Redox Reactions : The nitro group can participate in redox reactions that modify protein structures or functions.

- Membrane Interaction : The lipophilic trifluoroethyl moiety may enhance binding affinity to lipid membranes or proteins.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammation and cancer progression.

Q & A

Q. What are the key synthetic routes for 3-methyl-5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole?

The synthesis typically involves multi-step reactions starting with pyrazole precursors. For example, diazonium salt intermediates (e.g., 1H-pyrazole-5-diazonium tetrafluoroborate) can be generated under nitrogen using boron trifluoride etherate and 3-methylbutyl nitrite at -20°C. Subsequent functionalization (e.g., nitration) is performed under controlled conditions. Purification often employs column chromatography with solvents like THF/water mixtures . Cyclocondensation of hydrazines with α,β-unsaturated ketones is another common approach, optimized with catalysts like transition metals for regioselectivity .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?

The trifluoroethyl group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and inductive effects. This substituent reduces basicity of adjacent nitrogen atoms, improving bioavailability. Its steric bulk also affects molecular conformation, as shown in crystal structures of related trifluoroethyl-pyrazoles .

Q. What analytical techniques are critical for confirming structural identity post-synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is essential for verifying substituent positions and purity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (e.g., monoclinic P21/n space group) provides definitive structural validation, as demonstrated for analogous compounds .

Q. What safety protocols are recommended for handling this compound?

Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Avoid inhalation and skin contact, as pyrazole derivatives may irritate mucous membranes. Store in airtight containers at room temperature, away from oxidizing agents. Consult safety data sheets (SDS) for trifluoroethyl-pyrazoles for emergency measures .

Advanced Research Questions

Q. How can regioselective nitration be achieved in trifluoroethyl-substituted pyrazoles?

Regioselectivity is influenced by electronic and steric factors. Nitration at the 5-position (meta to the trifluoroethyl group) is favored due to electron-withdrawing effects of the CF₃CH₂ moiety, which deactivates adjacent positions. Controlled reaction conditions (e.g., nitric acid/sulfuric acid at 0–5°C) minimize byproducts. Computational modeling (DFT) aids in predicting reactive sites .

Q. What challenges arise in crystallizing this compound?

The nitro group introduces polarity, complicating crystal packing. Slow evaporation from polar aprotic solvents (e.g., DMF/ethanol) improves crystal quality. Hydrogen-bonding interactions between the nitro group and adjacent substituents (e.g., methyl) stabilize the lattice, as observed in related structures .

Q. How does fluorination impact the compound’s pharmacokinetic profile?

Fluorination enhances membrane permeability and resistance to oxidative metabolism. In vitro assays (e.g., microsomal stability tests) show prolonged half-life compared to non-fluorinated analogs. The trifluoroethyl group also reduces CYP450 enzyme interactions, as validated in fluorinated pyrazole pharmacophores .

Q. What computational methods predict binding interactions of this compound with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations are used to study interactions with enzymes like carbonic anhydrase or cyclooxygenase. The trifluoroethyl group’s electrostatic potential maps reveal hydrophobic interactions, while nitro groups participate in hydrogen bonding with active-site residues .

Q. How are spectral contradictions resolved in structural elucidation?

Discrepancies between NMR and X-ray data (e.g., unexpected coupling constants) are addressed via variable-temperature NMR to detect conformational flexibility. Single-crystal XRD provides definitive evidence, as seen in studies of 4-chloro-5-sulfonylmethyl analogs .

Q. What strategies optimize yield in large-scale synthesis?

Continuous flow reactors improve reaction efficiency and scalability. Catalytic systems (e.g., Cu(I) for click chemistry) reduce side reactions. Process analytical technology (PAT) monitors intermediate formation in real-time, ensuring reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.